molecular formula C15H9Cl2NO2 B1420647 6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160263-04-6

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1420647
M. Wt: 306.1 g/mol
InChI Key: LYLPNGVLDSFNIY-UHFFFAOYSA-N
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Description

“6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 1160263-04-6 . It has a molecular weight of 306.15 . The IUPAC name for this compound is 6-chloro-2-(5-methyl-2-furyl)-4-quinolinecarbonyl chloride .


Molecular Structure Analysis

The InChI code for “6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is 1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the synthesis of 3-Amino-2-carbamoyl-5,6-dihydro-4-(2-furyl)-thieno[2,3-b]-benzo[h]quinoline, which is further reacted to produce various pyrimidinones and other derivatives (Atalla, Bakhite, & Radwan, 1995).

Photophysical Properties

  • Research has explored the photophysical, photostability, and reactive oxygen species (ROS) generation properties of new Schiff bases involving quinoline-phenol systems, where furyl groups play a significant role (Rocha et al., 2021).

Applications in Organic Chemistry

  • In organic chemistry, the compound has been used for studying various reactions like alkylation, acetylation, and nitration. It has also been used to study the synthesis and transformations of imidazo[4,5-f]quinolines (Pozharskii & Oleinikova, 1971).

Applications in Material Science

  • The compound's derivatives have been studied for their potential applications in material science, particularly in the synthesis of novel compounds with potential photophysical properties (Kappenberg et al., 2021).

Antibacterial Applications

  • Some derivatives of this compound have been explored for their antibacterial properties. For example, 1-(5'-Nitro-2-furyl)-5-methyl-1,2,4-triazolo[4,3-a]quinoline has shown significant antibacterial activity against certain bacteria (Sadana, Mirza, Aneja, & Prakash, 2003).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLPNGVLDSFNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
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6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
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6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Reactant of Route 5
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

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